molecular formula C4H2Br4N2 B14726930 2,4,5-Tribromo-1-(bromomethyl)-1H-imidazole CAS No. 6595-58-0

2,4,5-Tribromo-1-(bromomethyl)-1H-imidazole

Cat. No.: B14726930
CAS No.: 6595-58-0
M. Wt: 397.69 g/mol
InChI Key: NQAXUNGCVYBLEU-UHFFFAOYSA-N
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Description

2,4,5-Tribromo-1-(bromomethyl)-1H-imidazole is a halogenated imidazole derivative. This compound is characterized by the presence of three bromine atoms attached to the imidazole ring and an additional bromomethyl group. Halogenated imidazoles, including this compound, are known for their diverse applications in various fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-tribromo-1-(bromomethyl)-1H-imidazole typically involves the bromination of imidazole derivatives. One common method is the bromination of imidazole using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful monitoring of reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Tribromo-1-(bromomethyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Metal-Halogen Exchange: Reagents like n-butyl-lithium in ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Products: Various substituted imidazole derivatives.

    Oxidation Products: Oxidized imidazole compounds.

    Reduction Products: Reduced imidazole derivatives.

    Metal-Halogen Exchange Products: Metal-substituted imidazole compounds.

Scientific Research Applications

2,4,5-Tribromo-1-(bromomethyl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,5-tribromo-1-(bromomethyl)-1H-imidazole involves its interaction with biological targets through halogen bonding and other non-covalent interactions. The bromine atoms play a crucial role in these interactions, enhancing the compound’s binding affinity to its molecular targets. The pathways involved include inhibition of enzymatic activities and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5-Tribromo-1-(bromomethyl)-1H-imidazole is unique due to the presence of the bromomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

6595-58-0

Molecular Formula

C4H2Br4N2

Molecular Weight

397.69 g/mol

IUPAC Name

2,4,5-tribromo-1-(bromomethyl)imidazole

InChI

InChI=1S/C4H2Br4N2/c5-1-10-3(7)2(6)9-4(10)8/h1H2

InChI Key

NQAXUNGCVYBLEU-UHFFFAOYSA-N

Canonical SMILES

C(N1C(=C(N=C1Br)Br)Br)Br

Origin of Product

United States

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